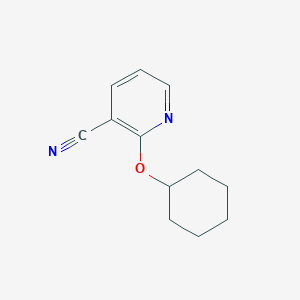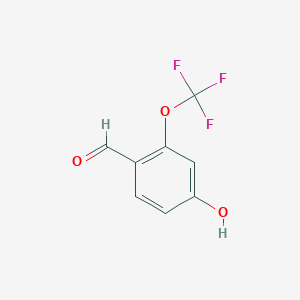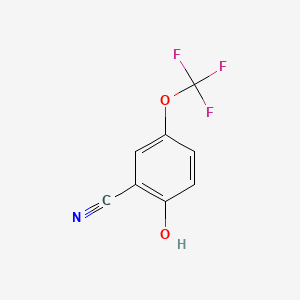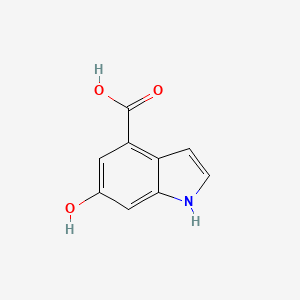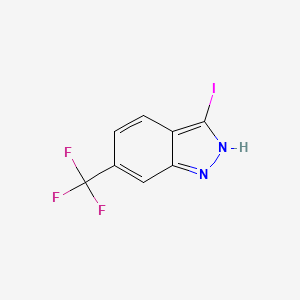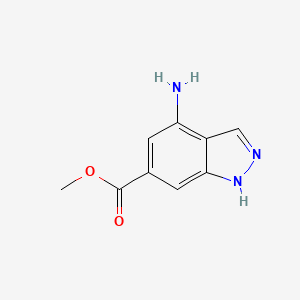
Prunetinoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prunetinoside is a natural flavonoid glycoside that is found in various plants, including Prunus mume, a traditional Chinese medicine. This compound has gained attention due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects. In
科学的研究の応用
Anti-Inflammatory Applications
Prunetinoside exhibits significant anti-inflammatory effects on immune cells. It has been shown to inhibit the inflammatory response provoked by lipopolysaccharide (LPS) in mouse macrophage RAW264.7 cells. This is achieved by suppressing the NF-κB pathway and activating the JNK-mediated signaling pathway . The compound’s ability to reduce the expression of pro-inflammatory cytokines like COX2 and iNOS makes it a potential candidate for treating inflammatory diseases.
Pharmacological Potential
In pharmacology, Prunetinoside’s anti-inflammatory action suggests its utility in developing new anti-inflammatory drugs. Its non-cytotoxic nature and the ability to reverse cytotoxicity in LPS-stimulated cells highlight its safety profile and therapeutic potential .
Biochemical Significance
Prunetinoside’s impact on biochemical pathways, particularly its interaction with the NF-κB and MAPK pathways, underscores its biochemical significance. The modulation of these pathways is crucial in the cellular response to inflammation and stress .
Molecular Biology Insights
Molecular biology benefits from Prunetinoside’s ability to influence gene expression. The compound’s effect on the expression of cytokines and signaling proteins can provide insights into gene regulation mechanisms involved in inflammation .
Immunological Impact
Prunetinoside’s role in immunology is evident from its impact on macrophage cells, which are key players in the immune system. By altering the production of nitric oxide and interleukin-6, Prunetinoside can modulate the immune response, which is vital for understanding and treating immune-related disorders .
Biotechnological Advancements
The study of Prunetinoside contributes to biotechnological advancements by providing a natural compound that can be further engineered or modified for therapeutic use. Its plant-based origin offers an alternative to chemical drugs, which is a growing trend in biotechnology .
Potential in Drug Discovery
Prunetinoside’s interaction with key proteins involved in inflammation could aid in drug discovery efforts. Molecular docking studies that show how Prunetinoside covalently links to NF-κB to suppress inflammation can inform the design of new anti-inflammatory agents .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Prunetinoside involves the conversion of 2,4,6-trimethoxybenzaldehyde to the final product through several steps.", "Starting Materials": [ "2,4,6-trimethoxybenzaldehyde", "Sodium borohydride", "Methanol", "Acetic anhydride", "Pyridine", "Methanesulfonic acid", "Methanol", "Chloroacetyl chloride", "Triethylamine", "Methanol", "Sodium methoxide", "Methanol", "Hydrochloric acid", "Methanol", "Sodium hydroxide", "Methanol", "Acetic acid", "Methanol", "Methanol", "Ethanol" ], "Reaction": [ "2,4,6-trimethoxybenzaldehyde is reduced to 2,4,6-trimethoxybenzyl alcohol using sodium borohydride in methanol.", "2,4,6-trimethoxybenzyl alcohol is acetylated using acetic anhydride and pyridine to form 2,4,6-trimethoxybenzyl acetate.", "2,4,6-trimethoxybenzyl acetate is reacted with methanesulfonic acid in methanol to form 2,4,6-trimethoxybenzyl methanesulfonate.", "2,4,6-trimethoxybenzyl methanesulfonate is reacted with chloroacetyl chloride and triethylamine in methanol to form 2,4,6-trimethoxybenzyl 2-chloroacetylthiomethanesulfonate.", "2,4,6-trimethoxybenzyl 2-chloroacetylthiomethanesulfonate is reacted with sodium methoxide in methanol to form 2,4,6-trimethoxybenzyl 2-methoxy-2-oxoethylthiomethanesulfonate.", "2,4,6-trimethoxybenzyl 2-methoxy-2-oxoethylthiomethanesulfonate is reacted with hydrochloric acid in methanol to form 2,4,6-trimethoxybenzyl 2-methoxy-2-oxoethylthiomethanesulfonic acid.", "2,4,6-trimethoxybenzyl 2-methoxy-2-oxoethylthiomethanesulfonic acid is reacted with sodium hydroxide in methanol to form 2,4,6-trimethoxybenzyl 2-methoxy-2-oxoethylthioacetate.", "2,4,6-trimethoxybenzyl 2-methoxy-2-oxoethylthioacetate is reacted with acetic acid in methanol to form Prunetinoside.", "Prunetinoside is purified using methanol and ethanol." ] } | |
CAS番号 |
89595-66-4 |
製品名 |
Prunetinoside |
分子式 |
C22H22O10 |
分子量 |
446.4 g/mol |
IUPAC名 |
3-(4-hydroxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O10/c1-29-12-6-14-17(18(25)13(9-30-14)10-2-4-11(24)5-3-10)15(7-12)31-22-21(28)20(27)19(26)16(8-23)32-22/h2-7,9,16,19-24,26-28H,8H2,1H3/t16-,19-,20+,21-,22-/m1/s1 |
InChIキー |
AJAGLPDYKVWJQE-RECXWPGBSA-N |
異性体SMILES |
COC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C(=CO2)C4=CC=C(C=C4)O |
正規SMILES |
COC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C(=CO2)C4=CC=C(C=C4)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



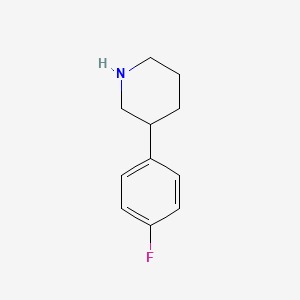
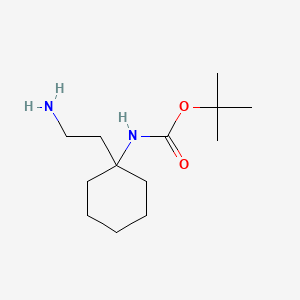

![4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593286.png)
![4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593287.png)
